

J-104129: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: J-104129

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This technical guide provides a comprehensive overview of the discovery and preclinical development of **J-104129**, a potent and selective muscarinic M3 receptor antagonist. The information presented is based on publicly available scientific literature.

Introduction

J-104129 is a novel compound identified as a highly selective antagonist for the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.^[1] Developed by researchers at Banyu Tsukuba Research Institute in collaboration with Merck Research Laboratories, its discovery was part of a program aimed at identifying effective bronchodilators for the treatment of obstructive airway diseases.^{[1][2]} The rationale behind its development was to achieve targeted M3 receptor blockade in the airways to induce smooth muscle relaxation and bronchodilation, while minimizing the potential for cardiac side effects associated with M2 receptor antagonism.

Discovery and Synthesis

The discovery of **J-104129** stemmed from the synthesis and screening of a new class of 4-acetamidopiperidine derivatives.^[1] The lead compound was systematically modified to optimize its affinity and selectivity for the M3 receptor. A key step in the synthesis of **J-104129** was a diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.^[2] This was followed by hydrogenolysis of the resulting enol triflate and

subsequent hydrolysis to yield the carboxylic acid with high enantiomeric excess.[2] The final compound, (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified as **J-104129**.^[1]

Pharmacological Profile

J-104129 exhibits a highly selective pharmacological profile, acting as a potent antagonist at the human muscarinic M3 receptor. Its selectivity for M3 over M2 receptors is a key characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side effects.

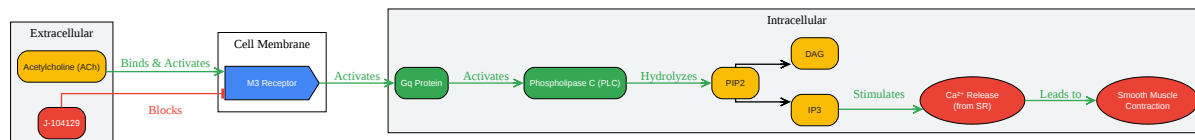
Data Presentation

Parameter	Value	Species/System	Reference
Ki (M3 Receptor)	4.2 nM	Human (recombinant)	[1][3]
Ki (M2 Receptor)	490 nM	Human (recombinant)	[1][3]
Ki (M1 Receptor)	Not explicitly stated	Human (recombinant)	
Selectivity (M3 vs M2)	~120-fold	Human (recombinant)	[1]
KB (ACh-induced responses)	3.3 nM	Isolated Rat Trachea	[1]
ED50 (ACh-induced bronchoconstriction)	0.58 mg/kg	Rat (in vivo, oral admin.)	[1]

Mechanism of Action

J-104129 functions as a competitive antagonist at the muscarinic M3 receptor. In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction. By blocking this interaction, **J-104129** prevents the downstream signaling events and promotes bronchodilation.

Signaling Pathway Diagram



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Caption: M3 Receptor Signaling Pathway and the antagonistic action of **J-104129**.

Experimental Protocols

Detailed experimental protocols from the primary publication by Mitsuya et al. (1999) are not publicly available. The following are generalized protocols for the key experiments conducted, based on standard laboratory practices.

Radioligand Binding Assay (Generalized)

- Objective: To determine the binding affinity (K_i) of **J-104129** for muscarinic receptor subtypes.
- Materials:
 - Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, or M3 muscarinic receptors.
 - Radioligand (e.g., [3 H]-N-methylscopolamine).
 - **J-104129** at various concentrations.
 - Assay buffer (e.g., phosphate-buffered saline).
 - Glass fiber filters.

- Scintillation counter.
- Method:
 - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **J-104129** in the assay buffer.
 - Allow the binding to reach equilibrium.
 - Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the K_i value from the IC_{50} value (the concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats (Generalized)

- Objective: To evaluate the in vivo efficacy of **J-104129** in antagonizing acetylcholine-induced bronchoconstriction.
- Materials:
 - Male Sprague-Dawley rats.
 - **J-104129** for oral administration.
 - Acetylcholine (ACh) for intravenous challenge.
 - Anesthetic agent.
 - System for measuring respiratory mechanics (e.g., whole-body plethysmography).
- Method:
 - Administer **J-104129** or vehicle orally to the rats.

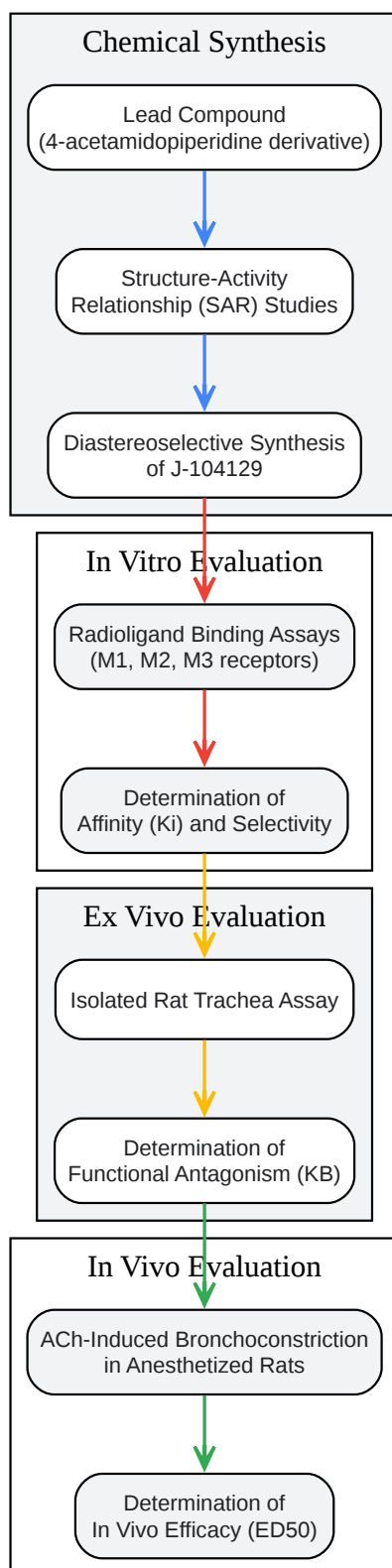
- After a predetermined time, anesthetize the animals.
- Intubate the trachea and connect the animal to a ventilator and a system for measuring airway resistance.
- Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.
- Measure the increase in airway resistance.
- Determine the dose of **J-104129** required to inhibit the ACh-induced bronchoconstriction by 50% (ED50).

Development History and Current Status

The initial discovery and preclinical characterization of **J-104129** were published in 1999. The compound was developed by Banyu Pharmaceutical Co., Ltd., which was later acquired by Merck & Co.[4][5] Despite its promising preclinical profile as a selective M3 antagonist, there is no publicly available information on the progression of **J-104129** into clinical trials. Searches of clinical trial registries and the scientific literature did not yield any results for Phase I, II, or III studies. The reasons for the apparent discontinuation of its development are not publicly documented.

Logical Relationships and Workflows

Experimental Workflow for J-104129 Discovery



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Caption: A logical workflow of the discovery and preclinical evaluation of **J-104129**.

Conclusion

J-104129 was a promising preclinical candidate for the treatment of obstructive airway diseases, demonstrating high potency and selectivity for the muscarinic M3 receptor. Its discovery highlighted the feasibility of designing selective M3 antagonists with a potentially improved safety profile over non-selective agents. However, the lack of publicly available information on its clinical development suggests that its progression was halted, for reasons that remain undisclosed. This technical guide summarizes the key scientific findings from its discovery and preclinical evaluation, providing a valuable resource for researchers in the field of respiratory drug discovery.

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- To cite this document: BenchChem. [J-104129: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787851#j-104129-discovery-and-development-history]

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